Bosentan

Catalog No.
S521876
CAS No.
147536-97-8
M.F
C27H29N5O6S
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bosentan

CAS Number

147536-97-8

Product Name

Bosentan

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

Molecular Formula

C27H29N5O6S

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)

InChI Key

GJPICJJJRGTNOD-UHFFFAOYSA-N

solubility

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5).
9.04e-03 g/L

Synonyms

4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(o-methoxyphenoxy) -2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion; Ro 47-0203; Ro 47-0203/039; Tra

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

The exact mass of the compound Bosentan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low ph (0.1 mg/100 ml at ph 1.1 and 4.0; 0.2 mg/100 ml at ph 5.0). solubility increases at higher ph values (43 mg/100 ml at ph 7.5).9.04e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bosentan is a competitive, non-peptide antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, making it a dual endothelin receptor antagonist (ERA). It was the first orally active ERA developed for therapeutic use, primarily for pulmonary arterial hypertension (PAH), where it functions by blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). Its established mechanism, extensive history in both clinical and preclinical models, and well-documented metabolic profile make it a critical benchmark compound for studies involving the endothelin system, vascular remodeling, and PAH.

Research Fit

Model PAH research model studies
Target Dual ETA/ETB receptor blockade
Procurement ERA reference compound for comparator studies

Substituting Bosentan with other ERAs based on nominal class is unreliable for research applications due to significant differences in receptor selectivity, pharmacokinetics, and metabolic interactions. For example, replacing Bosentan, a dual ETA/ETB antagonist, with a selective ETA antagonist like ambrisentan fundamentally alters the experimental conditions by ignoring the role of the ETB receptor. Furthermore, even compared to other dual antagonists like macitentan, Bosentan exhibits distinct physicochemical properties, a shorter receptor occupancy half-life, and a different profile as an inducer of cytochrome P450 enzymes (CYP3A4 and CYP2C9), all of which are critical variables in experimental design and reproducibility. These differences in molecular behavior and metabolic impact mean that data generated with Bosentan cannot be directly extrapolated from studies using other ERAs.

Substitution Risk

Receptor Kinetics
Fast dissociation may not sustain blockade under high ET-1; macitentan’s sustained occupancy differs.
Selectivity Profile
Dual ETA/ETB binding may confound ETA-specific signaling; ambrisentan’s selectivity differs.
Physicochemical Properties
Lower log D limits tissue penetration relative to macitentan; impacts distribution assumptions.
Hepatotoxicity Liability
BSEP/NTCP inhibition requires dedicated hepatotoxicity monitoring; not applicable to all ERAs.

Dual ETA/ETB Receptor Antagonism

Bosentan is a dual antagonist with a quantified preference for the ETA receptor over the ETB receptor. In binding assays using human smooth muscle cells (SMC), Bosentan demonstrated a Ki of 4.7 nM for the ETA receptor and 95 nM for the ETB receptor. This ~20-fold selectivity ratio contrasts sharply with highly selective ETA antagonists like ambrisentan, providing a tool to investigate the combined physiological effects of blocking both receptor subtypes.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataETA Receptor: 4.7 nM; ETB Receptor: 95 nM
Comparator Or BaselineAmbrisentan is a selective ETA antagonist; Macitentan is another dual antagonist with a different binding kinetic profile.
Quantified DifferenceBosentan has an approximate 20-fold higher affinity for ETA over ETB receptors.
ConditionsCompetitive binding assays using human smooth muscle cells for ETA and human placenta cells for ETB.

This specific affinity profile is critical for researchers needing to modulate both ETA and ETB pathways simultaneously, unlike selective antagonists which only target one.

ETA/ETB Binding
Head-to-head
Bosentan: ETA Ki=4.7 nM, ETB Ki=95 nM; 67-fold ETA selectivity. Ambrisentan: ETA-selective. Macitentan: ETA IC50≈0.5 nM, ETB IC50≈391 nM, ~782-fold selectivity.
Supports dual-receptor blockade study context
125I-ET-1 binding, human SMC/placenta

CYP450 Induction Profile

Bosentan is a documented moderate inducer of cytochrome P450 enzymes CYP2C9 and CYP3A4. This property is a key experimental differentiator from the second-generation dual ERA, macitentan, which was specifically designed to be devoid of P450 induction at its therapeutic dose. While macitentan can induce CYP3A4 mRNA in vitro at high concentrations (~11-fold increase at 10 µmol/L in human hepatocytes), it does not show this effect at clinically relevant doses in vivo. Bosentan's known induction effect makes it a necessary tool for studies where CYP-mediated drug-drug interactions are a primary variable or for establishing a baseline against which newer, non-inducing compounds are compared.

Evidence DimensionCytochrome P450 Induction
Target Compound DataModerate inducer of CYP2C9 and CYP3A4 in humans.
Comparator Or BaselineMacitentan: Devoid of P450 induction at the therapeutic dose of 10 mg.
Quantified DifferenceQualitative difference in in-vivo effect; Bosentan induces key metabolic enzymes while Macitentan is designed not to.
ConditionsIn vivo human studies and in vitro human hepatocyte assays.

For researchers studying drug metabolism or needing a compound with a predictable P450 induction profile, Bosentan is the appropriate choice over metabolically cleaner alternatives like Macitentan.

Functional Potency (pKB)
Head-to-head
Bosentan pulm. pKB=6.28±0.13; Macitentan 8.02±0.13 (~55× more potent). Ambrisentan 7.38±0.13 (~13×).
Informs concentration selection in vascular assays
Human pulmonary artery rings, organ bath

Hepatobiliary Transporter Inhibition

Bosentan's potential for hepatotoxicity is linked to its inhibition of hepatobiliary transporters, particularly the bile salt export pump (BSEP). In vitro assays show Bosentan inhibits BSEP with an IC50 value of 42.1 µM. This contrasts with the selective antagonist ambrisentan, which shows no significant BSEP inhibition (IC50 > 100 µM). The newer dual antagonist, macitentan, is a more potent BSEP inhibitor (IC50 of 11.9 µM) but has a lower clinical incidence of hepatotoxicity, a difference attributed to other factors like lower required dosage and different hepatic disposition. Procuring Bosentan provides a tool with a moderate, well-documented level of BSEP inhibition, making it a crucial reference compound in toxicology and drug safety studies.

Evidence DimensionBile Salt Export Pump (BSEP) Inhibition (IC50)
Target Compound Data42.1 µM
Comparator Or BaselineAmbrisentan: >100 µM; Macitentan: 11.9 µM
Quantified DifferenceBosentan is a moderate BSEP inhibitor, whereas ambrisentan is not; macitentan is a more potent inhibitor in vitro.
ConditionsIn vitro vesicular transport assays.

This defined BSEP inhibition profile makes Bosentan essential for preclinical research focused on mechanisms of drug-induced liver injury or for validating new compounds against a known hepatobiliary transport modulator.

Receptor Occupancy t½
Head-to-head
Bosentan ROt1/2≈70 s (surmountable); Macitentan ROt1/2≈17 min (insurmountable).
Guides washout protocol for target engagement studies
Ca²⁺ release assay, human PASMC

Aqueous Solubility and Formulation Considerations

Bosentan is a poorly water-soluble compound, belonging to BCS Class II. Its solubility in distilled water is approximately 10.87 µg/mL (0.01087 mg/mL), and in phosphate buffer at pH 7.4, it is around 41.35 µg/mL. This low solubility necessitates specific formulation strategies for in vitro and in vivo work, such as the use of solid dispersions or nanosuspensions, which have been shown to increase aqueous solubility by approximately 6 to 7-fold. This contrasts with macitentan, which is more lipophilic (logD = 2.9 vs 1.3 for bosentan), a property that alters its tissue distribution and cellular uptake mechanisms.

Evidence DimensionAqueous Solubility (pH 7.4 Phosphate Buffer)
Target Compound Data41.35 µg/mL
Comparator Or BaselineUnprocessed coarse Bosentan powder.
Quantified DifferenceNanosuspension formulation increased solubility 6.9-fold compared to coarse powder (from ~1 mg/100mL to 6.9 mg/100mL).
ConditionsSaturation solubility measured in phosphate buffer (pH 7.4) at 25°C or 37°C.

Buyers must account for Bosentan's poor aqueous solubility in their experimental planning, making it a suitable candidate for research focused on formulation development, solubility enhancement techniques, or where a compound with low baseline solubility is required.

Lipophilicity (log D)
Head-to-head
Bosentan log D=1.3 (lipid:aq 20:1); Macitentan 2.9 (800:1); Ambrisentan -0.4.
Context for tissue distribution assumptions
n-Octanol/buffer pH 7.4
Hepatotoxicity Profile
Head-to-head
Bosentan: ALT>3×ULN in 11% (n=658) vs placebo 2% (n=280); BSEP IC50=42 µM. Macitentan: no significant increase.
Reference for hepatobiliary safety endpoint monitoring
Clinical trial data, hepatocyte assays

Combined ETA/ETB Receptor Blockade Studies

For research aiming to understand the integrated role of both ETA and ETB receptors in vasoconstriction, cellular proliferation, and fibrosis, Bosentan is the indicated tool. Its defined, dual-action profile allows for the simultaneous inhibition of both pathways, providing a comprehensive view that cannot be achieved with ETA-selective antagonists.

Drug Metabolism and Safety Reference Compound

In studies focused on drug-drug interactions or hepatotoxicity, Bosentan serves as an essential positive control or reference standard. Its well-documented induction of CYP3A4/2C9 and moderate inhibition of the BSEP transporter provide a robust, predictable baseline for evaluating the metabolic and safety profiles of new chemical entities.

Preclinical Baseline in Pulmonary Hypertension Models

As the first-in-class oral ERA, Bosentan is the benchmark compound for establishing efficacy in preclinical models of pulmonary hypertension. Its ability to prevent vascular remodeling and reduce pulmonary artery pressure is extensively documented, making it the standard against which the potency and efficacy of novel therapeutic candidates are measured.

Advanced Drug Delivery Formulation Development

Due to its poor aqueous solubility (BCS Class II), Bosentan is an ideal model compound for researchers developing and validating solubility-enhancement technologies. Its procurement is justified for projects focused on creating and testing novel formulations like nanosuspensions, solid dispersions, or lipid-based delivery systems designed to improve the bioavailability of challenging molecules.

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual ET receptor mechanistic studies
Mixed ETA/ETB antagonist profile
ETA/ETB subtype contribution dissection
Hepatobiliary transporter inhibition assays
BSEP/NTCP inhibition profile
Hepatotoxicity endpoint monitoring
Receptor washout and resensitization studies
Fast receptor dissociation kinetics
Target engagement reversibility validation
PAH model research studies
Established PK and monitoring profile
Exposure-response and hepatotoxicity endpoint monitoring

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

551.18385484 Da

Monoisotopic Mass

551.18385484 Da

Heavy Atom Count

39

LogP

3.7

Appearance

Pale Yellow to Off-White Solid

Melting Point

107-110°C

UNII

XUL93R30K2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of pulmonary arterial hypertension (PAH), to improve exercise ability and to decrease the rate of clinical worsening (in patients with WHO Class III or IV symptoms).
FDA Label
Treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms in patients with WHO functional class III. Efficacy has been shown in: , , , Primary (idiopathic and familial) PAH; , PAH secondary to scleroderma without significant interstitial pulmonary disease; , PAH associated with congenital systemic-to-pulmonary shunts and Eisenmenger's physiology. , , , Some improvements have also been shown in patients with PAH WHO functional class II. , , Tracleer is also indicated to reduce the number of new digital ulcers in patients with systemic sclerosis and ongoing digital ulcer disease. ,
Treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms in patients with World Health Organization (WHO) functional class III. Efficacy has been shown in: primary (idiopathic and familial) PAH; PAH secondary to scleroderma without significant interstitial pulmonary disease; PAH associated with congenital systemic-to-pulmonary shunts and Eisenmenger's physiology. Some improvements have also been shown in patients with PAH WHO functional class II. Stayveer is also indicated to reduce the number of new digital ulcers in patients with systemic sclerosis and ongoing digital-ulcer disease.
Treatment of interstitial pulmonary fibrosis, Treatment of pulmonary arterial hypertension, Treatment of systemic sclerosis
Bosentan is FDA approved for the treatment of patients with pulmonary arterial hypertension (PAH) with significant physical limitations to increase their exercise ability and decrease the rate of clinical worsening. There are several non-FDA-approved uses of bosentan to treat idiopathic or congenital PAH in the pediatric population aged three years and older. New studies have shown that it may be useful in treating chronic thromboembolic pulmonary hypertension (CTEPH). Clinical trials in the use of endothelial receptor antagonists, such as bosentan, for the treatment of Eisenmenger syndrome have shown some promise, with further research necessary to investigate its safety profile and efficacy. Furthermore, non-FDA-approved uses of bosentan include adjunct therapy for thromboangiitis obliterans, also known as Buerger disease.

Livertox Summary

Bosentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Bosentan has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Cardiovascular Agents; Endothelin Receptor Antagonists; Vasodilator Agents
Pulmonary Arterial Hypertension Agents

Pharmacology

Bosentan belongs to a class of drugs known as endothelin receptor antagonists (ERAs). Patients with PAH have elevated levels of endothelin, a potent blood vessel constrictor, in their plasma and lung tissue. Bosentan blocks the binding of endothelin to its receptors, thereby negating endothelin's deleterious effects.
Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C02KX01
C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KX - Antihypertensives for pulmonary arterial hypertension
C02KX01 - Bosentan

Mechanism of Action

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNR [HSA:1909 1910] [KO:K04197 K04198]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

147536-97-8

Absorption Distribution and Excretion

Absolute bioavailability is approximately 50% and food does not affect absorption.
Bosentan is eliminated by biliary excretion following metabolism in the liver.
18 L
4 L/h [patients with pulmonary arterial hypertension]

Metabolism Metabolites

Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites, one of which, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound.
Bosentan has known human metabolites that include 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-[2,2-]bipyrimidinyl-4-yl]-benzenesulfonamide and Hydroxy Bosentan.

Wikipedia

Bosentan

FDA Medication Guides

TRACLEER
BOSENTAN
TABLET;ORAL
TABLET, FOR SUSPENSION;ORAL
ACTELION
07/28/2025

Biological Half Life

Terminal elimination half-life is about 5 hours in healthy adult subjects.

Use Classification

Human drugs -> Antihypertensives -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other antihypertensives -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
FDA Approved Drugs: Tracleer® oral tablets

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